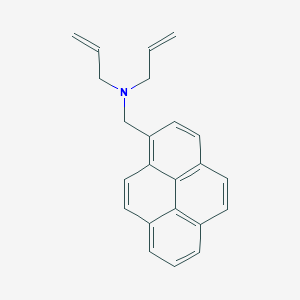![molecular formula C15H18INO2 B2382120 (4-ヨードフェニル)(1-オキサ-4-アザスピロ[4.5]デク-4-イル)メタノン CAS No. 861209-88-3](/img/structure/B2382120.png)
(4-ヨードフェニル)(1-オキサ-4-アザスピロ[4.5]デク-4-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of an iodine atom on the phenyl ring and the spiro linkage involving an oxa-azaspiro moiety makes this compound particularly interesting for various chemical and biological applications .
科学的研究の応用
(4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex spiro compounds.
Biology: Investigated for its potential antitumor activities against various cancer cell lines.
Industry: Used in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone typically involves the reaction of 4-iodophenyl derivatives with spiro intermediates. One common method includes the use of oxidants such as PhI(OAc)2 (iodobenzene diacetate) which has shown better activity compared to bis(trifluoroacetoxy)iodobenzene (PIFA) in the reaction . The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for its application in various industries.
化学反応の分析
Types of Reactions
(4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodobenzene diacetate.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 in dichloromethane.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
作用機序
The mechanism of action of (4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone involves its interaction with specific molecular targets. The presence of the iodine atom and the spiro structure allows it to interact with biological molecules, potentially inhibiting or modifying their function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its role in disrupting cellular processes in cancer cells .
類似化合物との比較
Similar Compounds
(4-Bromophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone: Similar structure but with a bromine atom instead of iodine.
(4-Chlorophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
The uniqueness of (4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone lies in the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher reactivity make this compound particularly interesting for further research and applications.
特性
IUPAC Name |
(4-iodophenyl)-(1-oxa-4-azaspiro[4.5]decan-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18INO2/c16-13-6-4-12(5-7-13)14(18)17-10-11-19-15(17)8-2-1-3-9-15/h4-7H,1-3,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDLYAUWHDIGAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(CCO2)C(=O)C3=CC=C(C=C3)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2382038.png)
![(2Z)-2-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2382039.png)

![2-Chloro-N-[(3-methoxyphenyl)methyl]-N-[2-(oxolan-2-yl)ethyl]acetamide](/img/structure/B2382041.png)
![tert-Butyl [(1-propionylpiperidin-4-yl)methyl]carbamate](/img/structure/B2382043.png)


![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2382048.png)




![4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine](/img/structure/B2382059.png)

